Cadrofloxacin

Description

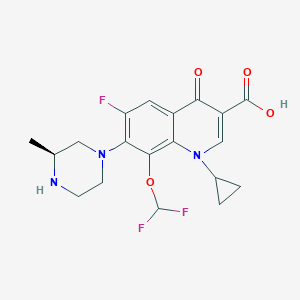

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBUKJBJJWZMG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026510 | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153808-85-6 | |

| Record name | Cadrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ciprofloxacin: An In-depth Technical Guide

Disclaimer: Initial searches for "Cadrofloxacin" did not yield specific results. Based on the phonetic similarity, this guide proceeds under the assumption that the intended topic was "Ciprofloxacin," a widely studied and clinically significant fluoroquinolone antibiotic.

This technical guide provides a comprehensive overview of the mechanism of action of Ciprofloxacin, tailored for researchers, scientists, and drug development professionals. It delves into the molecular targets, antibacterial activity, and the experimental methodologies used to elucidate its function.

Executive Summary

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By targeting these enzymes, ciprofloxacin traps them in a complex with DNA, leading to the accumulation of double-stranded DNA breaks, which stalls DNA replication and transcription, ultimately causing bacterial cell death. Its efficacy is concentration-dependent, and it is active against a wide range of Gram-negative and some Gram-positive bacteria.

Molecular Mechanism of Action

The primary mode of action of ciprofloxacin involves the dual inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication, transcription, and repair.

Dual Targeting of Bacterial Topoisomerases

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and for relieving the positive supercoiling that occurs ahead of the replication fork. In most Gram-negative bacteria, DNA gyrase is the primary target of ciprofloxacin.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target.

Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This results in the formation of a ternary ciprofloxacin-enzyme-DNA complex, which acts as a physical barrier to the progression of replication forks and transcription complexes. The accumulation of these stalled complexes leads to the generation of lethal double-stranded DNA breaks.

Quantitative Data on Ciprofloxacin Activity

The potency of ciprofloxacin is quantified by its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.

Inhibitory Concentration (IC50) Data

The IC50 value represents the concentration of ciprofloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase or topoisomerase IV in in vitro assays.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | 27.8 | |

| Enterococcus faecalis | Topoisomerase IV | 9.30 | |

| Staphylococcus aureus | DNA Gyrase | 1.25 | [2] |

| Staphylococcus aureus | Topoisomerase IV | 1.25 - 2.5 | [2] |

| Neisseria gonorrhoeae | DNA Gyrase | 0.39 (µM) | [3] |

| Neisseria gonorrhoeae | Topoisomerase IV | 13.7 (µM) | [3] |

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC (µg/mL) | Interpretation | Reference |

| Escherichia coli (UTI) | ≤1 | Susceptible | [4] |

| Escherichia coli (UTI) | 2 | Intermediate | [4] |

| Escherichia coli (UTI) | ≥4 | Resistant | [4] |

| Neisseria gonorrhoeae | ≤0.06 | Susceptible | [5] |

| Staphylococcus aureus (MRSA) | 12.5 (µM) | - | [6] |

| Ciprofloxacin-resistant E. coli | 8 to 32 | - | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ciprofloxacin.

DNA Gyrase Inhibition (Supercoiling) Assay

This assay measures the ability of ciprofloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)

-

Ciprofloxacin stock solution

-

DMSO (vehicle control)

-

2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide

Procedure:

-

On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add varying concentrations of ciprofloxacin (dissolved in DMSO) to the respective tubes. Add DMSO alone to the control tubes.

-

Add a predetermined amount of E. coli DNA gyrase to each tube (except the no-enzyme control).

-

Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing ciprofloxacin concentrations.

Topoisomerase IV Inhibition (Decatenation) Assay

This assay assesses the ability of ciprofloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

E. coli Topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)2)

-

20 mM ATP solution

-

Ciprofloxacin stock solution

-

DMSO (vehicle control)

-

Stop Solution (e.g., 0.77% SDS, 77.5 mM EDTA)

-

Proteinase K

-

Agarose

-

TAE buffer

-

Ethidium bromide

Procedure:

-

On ice, prepare a reaction mix containing 5X Assay Buffer, kDNA, ATP, and sterile water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add varying concentrations of ciprofloxacin (dissolved in DMSO) to the respective tubes. Add DMSO alone to the control tubes.

-

Add a predetermined amount of E. coli topoisomerase IV to each tube (except the no-enzyme control).

-

Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution followed by proteinase K, and incubate further to digest the protein.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of decatenation is observed as the persistence of the high molecular weight kDNA network at the top of the gel with increasing ciprofloxacin concentrations.

Antimicrobial Susceptibility Testing (AST)

AST determines the susceptibility of a bacterial isolate to an antimicrobial agent. Common methods include broth microdilution, disk diffusion, and E-test.

-

Prepare serial two-fold dilutions of ciprofloxacin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Aseptically apply a 5-µg ciprofloxacin disk to the surface of the agar.

-

Incubate the plate at 35°C for 16-18 hours.

-

Measure the diameter of the zone of inhibition around the disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from guidelines such as those from CLSI or EUCAST.

-

Prepare a bacterial inoculum and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.

-

Aseptically place the E-test strip, which has a predefined gradient of ciprofloxacin, onto the agar surface.

-

Incubate the plate under the same conditions as the disk diffusion method.

-

An elliptical zone of inhibition will form along the strip. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Conclusion

Ciprofloxacin remains a potent and clinically important antibiotic due to its effective dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV. Understanding the intricacies of its mechanism of action, supported by robust quantitative data and standardized experimental protocols, is crucial for its appropriate clinical use, for monitoring the emergence of resistance, and for the development of novel antimicrobial agents. This guide provides a foundational technical overview for professionals in the field of antibacterial research and development.

References

The Antibacterial Spectrum of Ciprofloxacin: A Technical Guide

Disclaimer: This guide provides a detailed overview of the antibacterial spectrum and related technical information for Ciprofloxacin . The initial request for "Cadrofloxacin" yielded no specific results, suggesting a possible misspelling. The following information pertains to the well-documented fluoroquinolone antibiotic, Ciprofloxacin.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] Its clinical efficacy has established it as a critical agent in the treatment of various infections.[3] This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the antibacterial spectrum, mechanism of action, and relevant experimental methodologies for Ciprofloxacin.

Mechanism of Action

Ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

In Gram-negative bacteria , the primary target is DNA gyrase.[6] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.

-

In Gram-positive bacteria , topoisomerase IV is the principal target.[6] This enzyme is key in the decatenation of daughter DNA molecules following a round of replication, allowing for the segregation of the chromosomes into daughter cells.

By inhibiting these enzymes, ciprofloxacin traps them on the DNA as a drug-enzyme-DNA complex. This leads to the cessation of DNA replication and the induction of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][6]

In Vitro Antibacterial Spectrum

Ciprofloxacin demonstrates a broad spectrum of in vitro activity against a variety of clinically significant pathogens.[1][7] It is particularly potent against Gram-negative bacteria.[1]

Gram-Negative Bacteria

Ciprofloxacin is highly active against most Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[4][8] Virtually all strains of Enterobacteriaceae are inhibited by ciprofloxacin at concentrations of ≤ 0.125 µg/mL.[8] It is often more active than norfloxacin against species like Klebsiella, Enterobacter, and Serratia marcescens.[8][9] Ciprofloxacin is also one of the most potent fluoroquinolones against P. aeruginosa.[5]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | ≤ 0.015 | 0.03 | ≤ 0.015 - 0.06 |

| Klebsiella pneumoniae | 0.06 | 0.125 | 0.03 - 0.25 |

| Enterobacter cloacae | 0.03 | 0.125 | 0.015 - 0.25 |

| Serratia marcescens | 0.06 | 0.125 | 0.03 - 0.25 |

| Proteus mirabilis | ≤ 0.015 | 0.03 | ≤ 0.015 - 0.03 |

| Pseudomonas aeruginosa | 0.25 | 0.5 | 0.06 - 2.0 |

| Haemophilus influenzae | ≤ 0.015 | ≤ 0.015 | ≤ 0.015 |

| Neisseria gonorrhoeae | ≤ 0.008 | 0.015 | ≤ 0.004 - 0.03 |

Note: MIC values can vary between studies and geographic locations. The data presented is a synthesis from multiple sources.[8][9][10]

Gram-Positive Bacteria

Ciprofloxacin's activity against Gram-positive bacteria is generally lower than that against Gram-negative organisms.[1] It is active against staphylococci, including some methicillin-resistant Staphylococcus aureus (MRSA) strains, with most being inhibited at concentrations of ≤ 1.0 µg/mL.[8][9] However, streptococci are generally not highly susceptible.[4]

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.125 - 1.0 |

| Staphylococcus aureus (MRSA) | 0.5 | 1.0 | 0.25 - 2.0 |

| Staphylococcus epidermidis | 0.25 | 0.5 | 0.125 - 1.0 |

| Enterococcus faecalis | 1.0 | 2.0 | 0.5 - 4.0 |

| Streptococcus pneumoniae | 1.0 | 2.0 | 0.5 - 4.0 |

Note: MIC values can vary between studies and geographic locations. The data presented is a synthesis from multiple sources.[8][9][10]

Anaerobic Bacteria

Most anaerobic bacteria, such as Bacteroides fragilis and Clostridium difficile, are generally resistant to ciprofloxacin.[11]

Experimental Protocols

The determination of the antibacterial spectrum of ciprofloxacin relies on standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12]

1. Agar Dilution Method:

-

Preparation of Agar Plates: Serial twofold dilutions of ciprofloxacin are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial isolates are grown in broth to a specific turbidity, corresponding to a standardized cell density (typically 1.5 x 10⁸ CFU/mL). This is then diluted to provide a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

-

Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the ciprofloxacin-containing agar plates.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.

2. Broth Microdilution Method:

-

Preparation of Microtiter Plates: Serial twofold dilutions of ciprofloxacin are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as in the agar dilution method, with the final inoculum concentration in each well being approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined by observing the lowest concentration of ciprofloxacin at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Following an MIC test (usually broth dilution), an aliquot (e.g., 0.01 mL) from each well showing no visible growth is subcultured onto antibiotic-free agar plates.

-

The plates are incubated for 18-24 hours.

-

The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count. Generally, the MBC for ciprofloxacin does not exceed the MIC by more than a factor of two.[11]

In Vivo Efficacy

In vivo studies in animal models, such as mouse protection studies, have demonstrated the efficacy of ciprofloxacin in treating systemic and localized infections.[10][13] Ciprofloxacin has been shown to be effective in treating infections caused by a variety of pathogens, including E. coli and P. aeruginosa.[10][13] Its efficacy in vivo is dependent on achieving concentrations in tissues and body fluids that are above the MIC of the infecting organism.[7][13]

Resistance Mechanisms

Bacterial resistance to ciprofloxacin can emerge through several mechanisms:

-

Target Enzyme Alterations: Spontaneous mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms.[3][4] These mutations reduce the binding affinity of ciprofloxacin to its target enzymes.

-

Reduced Permeability: Alterations in the expression of outer membrane proteins, such as porins, can limit the entry of ciprofloxacin into the bacterial cell.[4]

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport ciprofloxacin out of the cell, preventing it from reaching its intracellular targets.[3][5]

Conclusion

Ciprofloxacin remains a potent antibiotic with a broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of inhibiting bacterial DNA replication through the targeting of DNA gyrase and topoisomerase IV is well-established. Understanding its in vitro activity, as determined by standardized methodologies like MIC and MBC testing, is crucial for its appropriate clinical application. The emergence of resistance, primarily through target site mutations and efflux mechanisms, underscores the need for continued surveillance and judicious use of this important antimicrobial agent.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. About ciprofloxacin - NHS [nhs.uk]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reviewofconphil.com [reviewofconphil.com]

- 6. youtube.com [youtube.com]

- 7. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The in vitro and in vivo activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. droracle.ai [droracle.ai]

- 13. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciprofloxacin: A Deep Dive into its Molecular Targets and Binding Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and binding sites of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

Ciprofloxacin exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[3] In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of ciprofloxacin.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells. In many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the primary target.[4][5]

Ciprofloxacin's mechanism of action involves the stabilization of the covalent complex formed between the topoisomerase and the cleaved DNA strand. This "cleaved complex" effectively creates a roadblock for DNA replication forks, leading to double-strand breaks and ultimately, cell death.[1][6]

Quantitative Analysis of Ciprofloxacin's Inhibitory Activity

The inhibitory potency of ciprofloxacin against its target enzymes is a critical determinant of its antibacterial efficacy. The following tables summarize key quantitative data from various studies.

| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference |

| DNA Gyrase | Neisseria gonorrhoeae (WT) | DNA Supercoiling Inhibition | 0.39 | [7] |

| DNA Gyrase | Neisseria gonorrhoeae (GyrA S91F) | DNA Supercoiling Inhibition | 24.7 | [7] |

| DNA Gyrase | Neisseria gonorrhoeae (GyrA D95G) | DNA Supercoiling Inhibition | 23.8 | [7] |

| DNA Gyrase | E. coli | Positive Supercoil Relaxation | 0.94 | [8] |

| DNA Gyrase | E. coli | Negative Supercoil Relaxation | 5.3 | [8] |

| Topoisomerase IV | Neisseria gonorrhoeae (WT) | Decatenation Inhibition | 13.7 | [7] |

| Topoisomerase IV | Staphylococcus aureus | Decatenation Inhibition | 1.25 - 2.5 | [9] |

| Topoisomerase IV | E. coli | Decatenation Inhibition | 1.47 - 8.92 | [10] |

Table 1: IC50 Values of Ciprofloxacin Against DNA Gyrase and Topoisomerase IV

| Target Enzyme | Organism | Assay Type | CC50 (µM) | Reference |

| DNA Gyrase | Neisseria gonorrhoeae (WT) | DNA Cleavage | 1.3 | [7] |

| Topoisomerase IV | Neisseria gonorrhoeae (WT) | DNA Cleavage | 7.4 | [7] |

Table 2: CC50 (Drug concentration at which 50% maximal double-stranded DNA cleavage is reached) Values of Ciprofloxacin

Binding Site and Molecular Interactions

The binding of ciprofloxacin to the DNA-topoisomerase complex is a multifaceted interaction involving the drug, the enzyme, and the bacterial DNA. X-ray crystallography and molecular modeling studies have provided significant insights into this binding pocket.[11][12]

A key feature of this interaction is the formation of a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺), which mediates the binding of the fluoroquinolone to the enzyme.[13] The carboxyl and keto groups of the ciprofloxacin molecule chelate the Mg²⁺ ion, which in turn interacts with specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA (for DNA gyrase) and ParC (for topoisomerase IV) subunits.[13]

Key amino acid residues that have been identified as crucial for ciprofloxacin binding include:

-

GyrA (E. coli numbering): Serine at position 83 (Ser83) and Aspartate at position 87 (Asp87).[13]

-

ParC (S. pneumoniae numbering): Serine at position 79 (Ser79).[4][5]

Mutations in the genes encoding these residues can significantly reduce the binding affinity of ciprofloxacin, leading to antibiotic resistance.[14][15] For instance, a common resistance mechanism in Pseudomonas aeruginosa involves a mutation at Threonine 83 in GyrA.[14][15]

Experimental Protocols

The determination of ciprofloxacin's target and binding interactions relies on a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (e.g., from E. coli)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

Ciprofloxacin stock solution (dissolved in a suitable solvent like DMSO)

-

Stop solution (e.g., 3% SDS, 30% Ficoll, 0.6 mg/ml bromophenol blue, 60 mM EDTA)

-

Agarose gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide) and visualization system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of ciprofloxacin.

-

Initiate the reaction by adding a defined amount of DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition at each ciprofloxacin concentration and calculate the IC50 value.[16]

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles.

Materials:

-

Purified topoisomerase IV

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

Assay buffer appropriate for topoisomerase IV

-

Ciprofloxacin stock solution

-

Stop solution and electrophoresis reagents as for the gyrase assay

Procedure:

-

Set up reaction mixtures with assay buffer, kDNA, and a range of ciprofloxacin concentrations.

-

Start the reaction by adding topoisomerase IV.

-

Incubate at 37°C for the optimal duration.

-

Stop the reactions and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate differently from the catenated network.

-

Visualize and quantify the amount of decatenated DNA to determine the IC50 of ciprofloxacin for topoisomerase IV.[9][17]

Site-Directed Mutagenesis

This technique is used to investigate the role of specific amino acid residues in ciprofloxacin binding and resistance.

Procedure:

-

Identify the gene encoding the target subunit (e.g., gyrA).

-

Use a site-directed mutagenesis kit to introduce a specific mutation at the codon for the amino acid of interest (e.g., changing the codon for Ser83 to one for Leucine).

-

Express the mutant protein and purify it.

-

Perform enzyme inhibition assays (as described above) with the mutant enzyme to determine if the mutation alters the IC50 for ciprofloxacin, thereby confirming the residue's importance in drug binding.[6]

Signaling Pathways and Logical Relationships

The interaction of ciprofloxacin with its targets initiates a cascade of events within the bacterial cell, ultimately leading to cell death.

Conclusion

Ciprofloxacin's potent antibacterial activity stems from its highly specific targeting of bacterial DNA gyrase and topoisomerase IV. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental approaches outlined in this guide, is fundamental for the rational design of new fluoroquinolones that can overcome existing resistance mechanisms and for the continued effective use of this important class of antibiotics.

References

- 1. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of topoisomerase IV and DNA gyrase as ciprofloxacin targets in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ciprofloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a variety of bacterial pathogens. While particularly potent against Gram-negative bacteria, ciprofloxacin also demonstrates significant in vitro activity against a range of Gram-positive organisms.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of ciprofloxacin against clinically relevant Gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and standardized experimental protocols for its evaluation.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] In Gram-positive bacteria, topoisomerase IV is the primary target for ciprofloxacin.[4]

The binding of ciprofloxacin to the enzyme-DNA complex stabilizes it, leading to breaks in the bacterial DNA and ultimately inhibiting cell division.[1][4] This dual-targeting mechanism contributes to the potent bactericidal activity of ciprofloxacin and can reduce the likelihood of the development of bacterial resistance.[2]

References

In Vitro Activity of Ciprofloxacin Against Gram-Negative Bacteria: A Technical Guide

Disclaimer: The initial query for "Cadrofloxacin" yielded no specific results for a drug with that name. The following guide has been prepared under the assumption that this was a typographical error and the intended subject was "Ciprofloxacin," a widely studied fluoroquinolone antibiotic. All data and protocols herein pertain to Ciprofloxacin.

This technical guide provides an in-depth overview of the in vitro activity of ciprofloxacin against a range of clinically relevant Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative susceptibility data, and visualizations of key mechanisms and workflows.

Mechanism of Action

Ciprofloxacin is a bactericidal antibiotic belonging to the fluoroquinolone class. Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the principal target.[1]

These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into the DNA helix, a process necessary to relieve torsional stress and allow for the unwinding of the DNA strands. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, leading to the formation of double-strand DNA breaks.[1] This irreversible damage to the bacterial chromosome ultimately triggers cell death.[1]

References

The Core Mechanisms of Cadrofloxacin Resistance: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadrofloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antimicrobial agents. The emergence of bacterial resistance to fluoroquinolones, including what can be anticipated for this compound, poses a significant threat to their clinical efficacy. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and for preserving the utility of this important class of antibiotics. This technical guide provides a comprehensive overview of the core mechanisms of resistance to fluoroquinolones, which are directly applicable to this compound. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the subject, including data presentation in tabular format, detailed experimental protocols, and visualizations of key pathways and workflows.

The primary mechanisms of bacterial resistance to fluoroquinolones are categorized into three main areas: alterations in the drug targets, reduced intracellular drug accumulation, and plasmid-mediated resistance.[1][2][3][4] These mechanisms can occur independently or, more commonly, in combination, leading to high levels of resistance.[4]

Target-Mediated Resistance: Alterations in DNA Gyrase and Topoisomerase IV

The bactericidal action of fluoroquinolones results from their inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][5] These enzymes are critical for DNA replication, recombination, and repair.[5] Resistance arises from mutations in the genes encoding these enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR).[3][6] These mutations reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex.[3]

In Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, while in Gram-positive bacteria, topoisomerase IV is typically the more susceptible target.[4] The most frequently observed mutations occur in the gyrA gene, which encodes a subunit of DNA gyrase, and the parC gene, which encodes a subunit of topoisomerase IV.[2][6] Mutations in gyrB and parE are less common but have also been reported to contribute to resistance.[5] The accumulation of mutations in both target enzymes leads to progressively higher levels of resistance.[3][5]

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance in Escherichia coli

| Gene | Wild-Type Codon | Amino Acid Position | Common Substitutions |

| gyrA | Ser | 83 | Leu, Ala |

| gyrA | Asp | 87 | Asn, Gly, Tyr |

| parC | Ser | 80 | Ile, Arg |

| parC | Glu | 84 | Gly, Val, Lys |

This table summarizes common mutations found in clinical isolates of E. coli. The specific impact on this compound MIC would require experimental determination.[6][7][8]

Experimental Protocol: Identification of Mutations in gyrA and parC

Objective: To amplify and sequence the QRDRs of the gyrA and parC genes to identify mutations associated with this compound resistance.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest using a commercial DNA extraction kit according to the manufacturer's instructions.[9]

-

PCR Amplification:

-

Design primers flanking the QRDRs of the gyrA and parC genes.

-

Set up a 50 µL PCR reaction containing:

-

~100 ng of genomic DNA template

-

0.4 µM of each forward and reverse primer

-

0.2 mM of each dNTP

-

1.5 mM MgCl₂

-

1x PCR buffer

-

2.5 U of Taq DNA polymerase

-

-

Use the following thermal cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30 cycles of:

-

Denaturation: 94°C for 1 minute

-

Annealing: 55-60°C for 1 minute (optimize for specific primers)

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes[9]

-

-

-

Agarose Gel Electrophoresis: Verify the successful amplification of the target fragments by running the PCR products on a 1.5% agarose gel.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.[7][9]

Reduced Intracellular Drug Accumulation: Efflux Pumps and Porin Downregulation

To reach their intracellular targets, fluoroquinolones must cross the bacterial cell envelope.[3] Gram-negative bacteria possess an outer membrane that acts as a selective barrier.[3] Resistance can arise from decreased drug influx or increased drug efflux.

Overexpression of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the bacterial cell.[10][11] Overexpression of these pumps leads to a reduction in the intracellular concentration of the antibiotic, thereby contributing to resistance.[3][11] Several families of efflux pumps are involved in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria.[11][12] The AcrAB-TolC system in E. coli is a well-characterized example.[6] Mutations in the regulatory genes that control the expression of these pumps, such as marR, soxR, and acrR, can lead to their overexpression.[3]

Table 2: Major Efflux Pump Families Involved in Fluoroquinolone Resistance

| Efflux Pump Family | Energy Source | Key Examples in Gram-Negative Bacteria |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA (S. aureus), MdfA (E. coli) |

| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE (E. coli) |

| Multidrug and Toxic Compound Extrusion (MATE) | Proton Motive Force or Na+ Gradient | NorM (V. parahaemolyticus), YdhE (E. coli) |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Sav1866 (S. aureus) |

This table provides an overview of the major efflux pump families and prominent examples. Their specific contribution to this compound efflux would need to be experimentally verified.[11][13]

Experimental Protocol: Assessment of Efflux Pump Activity

Objective: To determine the contribution of active efflux to this compound resistance using a fluorescent dye accumulation assay.

Methodology:

-

Bacterial Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.5) in PBS.

-

Dye Accumulation Assay:

-

Use a fluorescent substrate of efflux pumps, such as ethidium bromide (EtBr).

-

In a 96-well plate, add the bacterial suspension.

-

To one set of wells, add an efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) at a final concentration that does not inhibit bacterial growth.

-

To another set of wells, add the vehicle control for the EPI.

-

Add EtBr to all wells at a final concentration of 1-2 µg/mL.

-

Monitor the fluorescence in real-time using a fluorometer with appropriate excitation and emission wavelengths for EtBr.

-

-

Data Analysis: Compare the fluorescence levels in the presence and absence of the EPI. A significant increase in fluorescence in the presence of the EPI indicates that active efflux is contributing to the extrusion of the dye, and likely this compound.[13][14][15]

Decreased Outer Membrane Permeability

In Gram-negative bacteria, hydrophilic antibiotics like fluoroquinolones traverse the outer membrane through porin channels, such as OmpF and OmpC in E. coli.[3] Downregulation of these porins or mutations in their structural genes can reduce the influx of the drug, contributing to resistance.[3][5] This mechanism often acts synergistically with efflux pump overexpression to produce higher levels of resistance.[5]

Plasmid-Mediated Quinolone Resistance (PMQR)

The acquisition of resistance genes on mobile genetic elements, such as plasmids, is a significant concern as it allows for the horizontal transfer of resistance between bacteria.[16][17] Plasmid-mediated quinolone resistance (PMQR) typically confers low-level resistance, but it can facilitate the selection of higher-level resistance mutations.[3][4] There are three main types of PMQR mechanisms.

Qnr Proteins

The qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD, and qnrVC) encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition.[16][18] These proteins bind to the target enzymes, preventing the fluoroquinolone from binding effectively.[18]

AAC(6')-Ib-cr

This gene encodes a variant of an aminoglycoside acetyltransferase that can acetylate and inactivate certain fluoroquinolones, including ciprofloxacin and norfloxacin.[16][18] The acetylation occurs on the piperazinyl ring, which is a common feature of many fluoroquinolones.[18]

Quinolone Efflux Pumps

Some plasmids carry genes for specific efflux pumps, such as qepA and oqxAB, which belong to the MFS family and actively extrude fluoroquinolones from the cell.[16][19]

Table 3: Common Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

| PMQR Mechanism | Gene(s) | Function |

| Target Protection | qnrA, qnrB, qnrS, qnrC, qnrD, qnrVC | Protect DNA gyrase and topoisomerase IV from quinolone binding. |

| Drug Modification | aac(6')-Ib-cr | Acetylates and inactivates certain fluoroquinolones. |

| Efflux | qepA, oqxAB | Plasmid-encoded efflux pumps that extrude fluoroquinolones. |

This table outlines the known PMQR mechanisms. Their prevalence and impact on this compound resistance would require specific surveillance studies.[16][18][19]

Experimental Protocol: Screening for PMQR Genes

Objective: To detect the presence of common PMQR genes in bacterial isolates using multiplex PCR.

Methodology:

-

Plasmid DNA Extraction: Isolate plasmid DNA from the bacterial strains using a commercial plasmid miniprep kit.

-

Multiplex PCR:

-

Design or obtain validated primer sets for the target PMQR genes (qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA).

-

Optimize a multiplex PCR reaction to amplify all target genes in a single reaction. This involves adjusting primer concentrations, annealing temperature, and extension time.

-

Include positive controls (strains known to carry each PMQR gene) and a negative control (a susceptible strain and a no-template control).

-

-

Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of bands of the expected sizes for each PMQR gene indicates a positive result.[19][20]

Visualizations

Diagram 1: Signaling Pathway of Target-Mediated Resistance

Caption: Target-mediated resistance to this compound.

Diagram 2: Experimental Workflow for Identifying Target Mutations

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Fluoroquinolone Resistance in Escherichia coli Isolates from Food-Producing Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a Diagnostic DNA Microarray To Detect Quinolone-Resistant Escherichia coli among Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of bacterial efflux pumps and computational approaches to study efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Occurrence of plasmid mediated fluoroquinolone resistance genes amongst enteric bacteria isolated from human and animal sources in Delta State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prevalence of plasmid-mediated quinolone resistance genes among ciprofloxacin-nonsusceptible Escherichia coli and Klebsiella pneumoniae isolated from blood cultures in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Cadrofloxacin solubility and stability

An In-depth Technical Guide on the Core Solubility and Stability of Ciprofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a wide variety of bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability characteristics. This technical guide provides a comprehensive overview of the core solubility and stability properties of ciprofloxacin, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals.

Solubility Profile

Ciprofloxacin is an amphoteric molecule, exhibiting pH-dependent solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability[1]. The hydrochloride salt form generally shows enhanced aqueous solubility compared to the free base[2][3].

Aqueous and Solvent Solubility

The solubility of ciprofloxacin has been determined in various solvents. The following table summarizes the reported solubility data.

| Solvent | Form | Temperature | Solubility | Reference |

| Water | Free Base | 25 °C | < 1 mg/mL | [4] |

| Water | Free Base | 20 °C | 30,000 mg/L | [3] |

| Water | Hydrochloride | 25 °C | ~36 mg/mL | [3] |

| 0.1N Hydrochloric Acid | Free Base | 25 °C | 25 mg/mL | |

| 0.1N Hydrochloric Acid | Hydrochloride | - | Soluble | [3] |

| Ethanol | Free Base | 25 °C | < 1 mg/mL | |

| Ethanol | Hydrochloride | - | Practically Insoluble | [3] |

| Methanol | Hydrochloride (d8) | - | Slightly Soluble | [5] |

| DMSO | Free Base | 25 °C | < 1 mg/mL | |

| Dichloromethane | Lactate | - | Extraction Solvent | [6] |

pH-Dependent Solubility

The solubility of ciprofloxacin is significantly influenced by the pH of the medium. It exhibits a U-shaped pH-solubility profile, with higher solubility in acidic and basic conditions and a minimum solubility in the neutral pH range, near its isoelectric point[7][8][9]. The pKa values for ciprofloxacin are approximately 6.09 and 8.62[10].

| pH | Form | Temperature | Solubility (mg/mL) | Reference |

| 3.0 - 8.0 | Lactate | 30 ± 0.5°C | 0.23 to 243.00 | [8] |

| 6.84 | Free Base | 25 °C | 0.088 (minimum) | [11] |

Experimental Protocol: pH-Solubility Profile Determination

A common method for determining the pH-solubility profile involves the following steps[8]:

-

Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 (e.g., 0.02 M buffers) with a constant ionic strength (µ) of 0.2.

-

Sample Preparation: Weigh an excess amount of the ciprofloxacin active pharmaceutical ingredient (API) into separate vials for each pH buffer.

-

Equilibration: Add a fixed volume of the respective pH buffer to each vial.

-

Sonication: Sonicate the samples for a defined period (e.g., 15 minutes) to facilitate initial dispersion.

-

Agitation: Agitate the solutions at a constant speed (e.g., 150 rpm) and temperature (e.g., 30 ± 0.5°C) until equilibrium is reached (e.g., four hours).

-

Sampling and Analysis: Withdraw aliquots from the supernatant, filter to remove undissolved solids, and determine the concentration of dissolved ciprofloxacin using a validated analytical method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance.

Below is a Graphviz diagram illustrating the experimental workflow for determining the pH-solubility profile.

Caption: Workflow for pH-Solubility Profile Determination.

Stability Profile

The stability of ciprofloxacin is a critical parameter, as degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts. Stability is affected by various factors including pH, temperature, light, and the presence of oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table summarizes the degradation of ciprofloxacin under different stress conditions.

| Stress Condition | Parameters | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 70°C, 4h | ~20% | [12][13] |

| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 4h | ~24% | [12][13] |

| Oxidation | 3% H₂O₂, 70°C, 4h | ~40% | [12][13] |

| Thermal | 60°C, 24h | ~10% | [12][13] |

| Photodegradation (UV) | 254 nm, 5 days | ~30% | [12][13] |

Stability in Pharmaceutical Preparations

The stability of ciprofloxacin has been evaluated in various pharmaceutical preparations and under different storage conditions.

| Preparation/Vehicle | Concentration | Storage Conditions | Duration | Remaining Drug (%) | Reference |

| 5% Dextrose (D5W) in PVC bags | 1 and 2 mg/mL | 2-8°C, protected from light | 30 days | > 93.9% | [10][14] |

| 5% Dextrose (D5W) in PVC bags | 1 and 2 mg/mL | 21-24°C, exposed to light | 30 days | > 93.9% | [10][14] |

| 5% Dextrose (D5W) in PVC bags | 1 and 2 mg/mL | 29-31°C, protected from light | 30 days | > 93.9% | [10][14] |

| 0.9% NaCl (NS) in PVC bags | 1 and 2 mg/mL | 2-8°C, protected from light | 30 days | > 95.9% | [10][14] |

| 0.9% NaCl (NS) in PVC bags | 1 and 2 mg/mL | 21-24°C, exposed to light | 30 days | > 95.9% | [10][14] |

| 0.9% NaCl (NS) in PVC bags | 1 and 2 mg/mL | 29-31°C, protected from light | 30 days | > 95.9% | [10][14] |

| Extemporaneous Oral Suspension | 50 mg/mL | Room Temp & Refrigerated | 56 days | > 99% | [15] |

| Ear Drops (autoclaved) | 0.33% | 25°C, amber containers | 180 days | > 90% | [16] |

Experimental Protocol: Forced Degradation Study

A typical forced degradation study for ciprofloxacin involves the following protocol[12][13]:

-

Stock Solution Preparation: Prepare a stock solution of ciprofloxacin HCl (e.g., 1 mg/mL).

-

Acidic Degradation: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).

-

Alkaline Degradation: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 4 hours).

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Photodegradation: Expose a solution of the drug to UV radiation (e.g., at 254 nm) for a specified time (e.g., 5 days).

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute with mobile phase, and analyze using a stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: General Workflow for Forced Degradation Studies.

Mechanism of Action and Degradation Pathway

Mechanism of Action

Ciprofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[4]. This inhibition prevents the supercoiling, relaxation, and separation of bacterial DNA, which is crucial for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

The following diagram illustrates the mechanism of action of ciprofloxacin.

Caption: Mechanism of Action of Ciprofloxacin.

Degradation Pathway

Degradation of ciprofloxacin can occur through various pathways, with the piperazine ring being particularly susceptible to modification. For instance, under Fenton oxidation, the cleavage of the piperazine ring is a key step in the degradation process[17]. Photodegradation can also lead to the formation of several byproducts through modifications of the piperazine moiety and other parts of the molecule.

Conclusion

This technical guide has summarized the core solubility and stability characteristics of ciprofloxacin. The quantitative data presented in tabular format, along with detailed experimental protocols, provides a valuable resource for formulation development, analytical method development, and stability testing. The visual diagrams offer a clear representation of the mechanism of action and experimental workflows. A thorough understanding of these properties is paramount for the successful development of safe, stable, and effective ciprofloxacin-based pharmaceutical products.

References

- 1. fip.org [fip.org]

- 2. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 3. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. jcdronline.org [jcdronline.org]

- 14. researchgate.net [researchgate.net]

- 15. Stability of ciprofloxacin in an extemporaneous oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ciprofloxacin degradation from aqueous solution by Fenton oxidation: reaction kinetics and degradation mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emergence of Ciprofloxacin: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections. Its potent activity against a variety of Gram-positive and Gram-negative bacteria has made it a critical tool in clinical practice. This technical guide provides an in-depth review of the existing literature on ciprofloxacin, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome. This disruption of DNA supercoiling ultimately inhibits DNA replication and transcription, leading to bacterial cell death.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for the separation of interlinked daughter DNA molecules following replication. Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of replicated chromosomes, leading to a halt in cell division.

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and can reduce the likelihood of the rapid development of bacterial resistance.

Quantitative Data

Antimicrobial Activity

The in vitro activity of ciprofloxacin is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin against a range of common bacterial pathogens.

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | ≤0.015 - 0.06 | 0.03 - 128 |

| Klebsiella pneumoniae | 0.03 - 0.12 | 0.12 - >128 |

| Pseudomonas aeruginosa | 0.12 - 0.5 | 1 - >128 |

| Haemophilus influenzae | ≤0.015 | ≤0.03 |

| Neisseria gonorrhoeae | ≤0.008 | 0.06 |

| Salmonella typhi | <0.015 | 0.125 |

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 0.5 - 1 |

| Staphylococcus aureus (MRSA) | 0.5 - >128 | 4 - >128 |

| Streptococcus pneumoniae | 1 | 2 |

| Enterococcus faecalis | 0.5 - 1 | 2 - 4 |

Note: MIC values can vary depending on the geographical region and the source of the isolates.

Pharmacokinetic Parameters

The pharmacokinetic profile of ciprofloxacin has been extensively studied in healthy adults. The following table summarizes key parameters after oral and intravenous administration.

| Parameter | Oral Administration (500 mg) | Intravenous Administration (400 mg) |

| Bioavailability | ~70% | N/A |

| Cmax (Peak Serum Concentration) | 2.4 µg/mL | 4.6 µg/mL |

| Tmax (Time to Peak Concentration) | 1-2 hours | End of infusion |

| Elimination Half-life | 4 hours | 4 hours |

| Volume of Distribution | 2.1-2.7 L/kg | 2.1 L/kg |

| Protein Binding | 20-40% | 20-40% |

| Renal Clearance | 300 mL/minute | 300 mL/minute |

Pharmacokinetic parameters can be altered in special populations, such as the elderly and individuals with renal impairment, often necessitating dose adjustments.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antimicrobial Agent: Prepare a stock solution of ciprofloxacin of known concentration.

-

Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Microtiter Plates: Sterile 96-well microtiter plates.

2. Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of ciprofloxacin in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Ciprofloxacin Synthesis: A Laboratory-Scale Protocol

The synthesis of ciprofloxacin involves a multi-step process. One common route is outlined below:

Starting Materials:

-

2,4-dichloro-5-fluorobenzoyl chloride

-

Diethyl malonate

-

Sodium ethoxide

-

Triethyl orthoformate

-

Cyclopropylamine

-

Piperazine

Procedure:

-

Condensation: React 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate in the presence of a base like sodium ethoxide to form diethyl (2,4-dichloro-5-fluorobenzoyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.

-

Enamine Formation: The ketoester is then reacted with triethyl orthoformate and acetic anhydride to form an enol ether, which is subsequently reacted with cyclopropylamine to produce an enamine.

-

Cyclization: The enamine undergoes intramolecular cyclization in the presence of a base (e.g., sodium hydride) to form the quinolone ring system, yielding ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Piperazine Addition: The chlorine atom at the 7-position is displaced by piperazine.

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid, yielding ciprofloxacin.

Conclusion

Ciprofloxacin remains a vital antibiotic in the global fight against bacterial infections. Its well-characterized mechanism of action, predictable pharmacokinetics, and broad spectrum of activity have solidified its place in clinical medicine. This guide has provided a comprehensive overview of the key technical aspects of ciprofloxacin, from its fundamental mechanism of action to the practical methodologies used in its evaluation and synthesis. For researchers and drug development professionals, a thorough understanding of this foundational fluoroquinolone is essential for the development of new and improved antimicrobial agents.

Methodological & Application

Application Notes and Protocols for Cadrofloxacin Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro susceptibility of bacterial isolates to Cadrofloxacin, a novel fluoroquinolone antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in assessing the efficacy of this compound against a variety of bacterial strains.

Introduction

This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] By targeting these enzymes, this compound disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[3][4] These notes provide standardized protocols for determining the minimum inhibitory concentration (MIC) of this compound, a key parameter in assessing its antibacterial potency.

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular mechanism of action of this compound.

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Protocols

Accurate and reproducible susceptibility testing is crucial for the evaluation of a new antimicrobial agent. The following protocols are based on widely recognized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10]

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. The solvent used should not affect bacterial growth.

-

Preparation of Working Solutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

-

Inoculation of Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of the standardized inoculum to each well of the microtiter plate already containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing only inoculated broth (no antibiotic).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[11] A microplate reader can also be used to measure absorbance.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to assess the susceptibility of a bacterial isolate to this compound.

Materials:

-

Filter paper disks (6 mm diameter) impregnated with a standardized concentration of this compound (e.g., 5 µg).

-

Mueller-Hinton Agar (MHA) plates.

-

Bacterial inoculum suspension standardized to 0.5 McFarland.

-

Sterile cotton swabs.

-

Incubator (35°C ± 2°C).

-

Ruler or calipers.

Procedure:

-

Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution method.

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around each disk to the nearest millimeter.[11] The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires the establishment of specific breakpoints for this compound, which are determined through extensive clinical and microbiological studies.[12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for this compound susceptibility testing.

Caption: Workflow for this compound susceptibility testing.

Data Presentation

The following tables provide examples of how to present quantitative data from this compound susceptibility testing.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound against Quality Control Strains

| Organism | ATCC® Number | This compound MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.008 - 0.06 |

| Staphylococcus aureus | 29213 | 0.06 - 0.5 |

| Pseudomonas aeruginosa | 27853 | 0.25 - 2 |

| Enterococcus faecalis | 29212 | 0.125 - 1 |

Table 2: Example of Interpretive Criteria for this compound

| Disk Content | Zone Diameter (mm) | MIC (µg/mL) | Interpretation |

| 5 µg | ≥ 21 | ≤ 1.0 | Susceptible |

| 5 µg | 16 - 20 | 2.0 | Intermediate |

| 5 µg | ≤ 15 | ≥ 4.0 | Resistant |

Note: These interpretive criteria are hypothetical and must be established for this compound based on extensive microbiological and clinical data.[12]

Conclusion

The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for the preclinical and clinical development of this novel antimicrobial agent. It is recommended to consult the latest CLSI and EUCAST guidelines for any updates to standardized procedures.[5][7]

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. reviewofconphil.com [reviewofconphil.com]

- 5. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]

- 7. EUCAST: EUCAST - Home [eucast.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. megumed.de [megumed.de]

- 11. chainnetwork.org [chainnetwork.org]

- 12. Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Ciprofloxacin Stock Solution

Introduction

These application notes provide a comprehensive protocol for the preparation, storage, and handling of a stock solution for the fluoroquinolone antibiotic, Ciprofloxacin. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development. It is important to note that the compound "Cadrofloxacin" as specified in the query is not readily found in scientific literature; it is presumed to be a potential typographical error for the well-documented and structurally similar antibiotic, Ciprofloxacin. Therefore, all subsequent information pertains to Ciprofloxacin.

Ciprofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2]

Physicochemical Properties of Ciprofloxacin

A summary of the key physicochemical properties of Ciprofloxacin is presented in the table below. This data is essential for the accurate preparation and handling of stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1][3][4] |

| Molecular Weight | 331.34 g/mol (Ciprofloxacin base) | [1][3][4] |

| 385.8 g/mol (Ciprofloxacin HCl monohydrate) | [1][4] | |

| Appearance | Faintly yellowish to light yellow crystalline substance | [1][4][5] |

| pKa | 6.09, 8.74 | [2][6] |

| Solubility (Ciprofloxacin HCl) | ~36 mg/mL in water at 25°C | [3] |

| Soluble in 0.1 N HCl | [3] | |

| Practically insoluble in ethanol | [3] |

Experimental Protocol: Preparation of a 10 mg/mL Ciprofloxacin Stock Solution